An In-depth Technical Guide to 8-Methoxy-3-methylquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 8-Methoxy-3-methylquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 8-Methoxy-3-methylquinoline is limited. This guide provides foundational information and supplements it with data from closely related compounds to offer a comprehensive overview for research purposes.
Introduction
8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The specific substitution of a methoxy group at the 8-position and a methyl group at the 3-position is expected to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its chemical reactivity and biological interactions. This document serves as a technical guide to the known chemical properties and structure of 8-Methoxy-3-methylquinoline, providing a basis for further research and development.
Chemical Structure and Identifiers
The structure of 8-Methoxy-3-methylquinoline consists of a quinoline core with a methoxy (-OCH₃) substituent at position C8 and a methyl (-CH₃) group at position C3.
| Identifier | Value |
| IUPAC Name | 8-methoxy-3-methylquinoline[3] |
| CAS Number | 112955-06-3[3] |
| Molecular Formula | C₁₁H₁₁NO[3] |
| SMILES | CC1=CC2=C(C=CC=C2OC)N=C1 |
| InChI | InChI=1S/C11H11NO/c1-8-6-12-10-5-3-4-9(13-2)7-10/h3-7H,1-2H3 |
| InChIKey | FHNORCFHVROXAD-UHFFFAOYSA-N |
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 8-Methoxy-3-methylquinoline
| Property | Value |
| Molecular Weight | 173.22 g/mol |
| Monoisotopic Mass | 173.084064 Da |
| Topological Polar Surface Area | 22.1 Ų[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 1 |
Table 2: Experimental Properties of 8-Methoxyquinoline (for reference)
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [2][4] |
| Melting Point | 38-41 °C | [5] |
| Boiling Point | 282 °C | [5] |
| Water Solubility | Sparingly soluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |
| pKa | 3.28 ± 0.17 (Predicted) | [2] |
Spectroscopic Data
Specific spectroscopic data for 8-Methoxy-3-methylquinoline is not available in the provided search results. However, based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the eleven carbon atoms, including those of the quinoline core, the methyl group, and the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[6]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
For reference, the mass spectrum of the parent compound, 8-methoxyquinoline, shows prominent peaks at m/z 159 (molecular ion), 129, and 130.[7]
Experimental Protocols
5.1. Synthesis
While a specific protocol for 8-Methoxy-3-methylquinoline is not detailed in the search results, a plausible synthetic route would involve a variation of classical quinoline syntheses, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from 2-methoxyaniline. A general procedure for the synthesis of quinoline derivatives often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Addition of Reagents: Slowly add an appropriate α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substitution pattern (e.g., crotonaldehyde).
-
Heating: Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
5.2. Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular formula.[8]
-
Infrared (IR) Spectroscopy: An FT-IR spectrometer is used to identify the functional groups present in the molecule.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Biological Activity and Signaling Pathways
There is no specific information on the biological activity of 8-Methoxy-3-methylquinoline in the provided search results. However, various derivatives of the quinoline scaffold have been extensively studied and shown to possess a range of biological activities.
-
Antimicrobial and Antitumor Potential: Quinoline derivatives, such as 2-chloro-8-methoxy-3-methylquinoline, have demonstrated potential antimicrobial and antitumor properties.[9]
-
PI3K/AKT/mTOR Pathway Inhibition: More complex molecules containing the 8-methoxyquinoline moiety, like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, have been shown to exert antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[10] Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]
Given the activities of related compounds, 8-Methoxy-3-methylquinoline could be a valuable scaffold for the development of new therapeutic agents, and its potential effects on pathways like PI3K/AKT/mTOR warrant investigation.
Visualizations
7.1. Synthetic Workflow
Caption: A generalized workflow for the synthesis of 8-Methoxy-3-methylquinoline.
7.2. Analytical Workflow
Caption: Standard analytical workflow for the characterization of a synthesized compound.
7.3. PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. chem-space.com [chem-space.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
